Manidipine dihydrochloride

Description

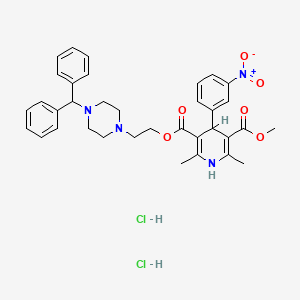

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINNGBXKBDUGQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H40Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89226-50-6 (Parent) | |

| Record name | Manidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020796 | |

| Record name | Manidipine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89226-75-5 | |

| Record name | Manidipine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089226755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manidipine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANIDIPINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL507UZ6QL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Manidipine Dihydrochloride: A Deep Dive into its Mechanism of Action on L-type Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker, exerts its antihypertensive effects primarily through the modulation of L-type calcium channels. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies associated with manidipine's action on these critical ion channels. Through a detailed examination of its binding characteristics, voltage-dependent inhibition, and the downstream signaling cascades, this document aims to equip researchers and drug development professionals with an in-depth understanding of manidipine's pharmacodynamics.

Introduction

Manidipine is a potent dihydropyridine derivative that demonstrates high vasoselectivity, effectively lowering blood pressure with a reduced incidence of reflex tachycardia compared to earlier generations of calcium channel blockers.[1][2] Its therapeutic efficacy is rooted in its ability to inhibit the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells by blocking voltage-gated L-type calcium channels.[3] This guide will dissect the intricate mechanism of action of manidipine on these channels, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Molecular Mechanism of Action

Manidipine's primary molecular target is the α1 subunit of the L-type calcium channel, which forms the pore through which calcium ions pass.[4] Like other dihydropyridines, manidipine is thought to bind to a specific receptor site on the channel, allosterically modulating its function.[4] The binding is voltage-dependent, with a higher affinity for the inactivated state of the channel. This characteristic contributes to its vascular selectivity, as smooth muscle cells in the vasculature have a more depolarized resting membrane potential compared to cardiac cells.

The binding of manidipine to the L-type calcium channel stabilizes the channel in a closed or inactivated state, thereby reducing the probability of it opening in response to membrane depolarization. This leads to a decrease in the influx of Ca²⁺ into the vascular smooth muscle cells.

Quantitative Pharmacological Data

The inhibitory potency of manidipine on L-type calcium channels has been quantified in various studies. The following tables summarize the key inhibition constants.

| Parameter | Value | Cell Type | Holding Potential | Reference |

| IC₅₀ | 2.6 nM | Guinea-pig ventricular cells | -37 mV | [5] |

| IC₅₀ | 400 nM | Guinea-pig ventricular cells | -78 mV | [5] |

| ED₅₀ | 1.0 nM | Vascular smooth muscle & glomerular mesangial cells | Not Specified | [6] |

Table 1: Inhibitory Concentrations of Manidipine on L-type Calcium Channels

IC₅₀: Half maximal inhibitory concentration. ED₅₀: Half maximal effective dose.

The significant difference in IC₅₀ values at different holding potentials highlights the voltage-dependent nature of manidipine's channel blockade.[5] At a more depolarized potential (-37 mV), which favors the inactivated state of the channel, manidipine is substantially more potent.[5]

Signaling Pathways

The blockade of L-type calcium channels by manidipine initiates a cascade of intracellular events within vascular smooth muscle cells, ultimately leading to vasodilation.

Core Signaling Pathway of Vasodilation

The primary pathway involves the reduction of intracellular Ca²⁺, which disrupts the normal process of smooth muscle contraction.

Caption: Core signaling pathway of manidipine-induced vasodilation.

Experimental Protocols

The following section details a representative experimental protocol for investigating the effects of manidipine on L-type calcium channels using the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of manidipine on L-type Ca²⁺ currents (ICa,L) in isolated vascular smooth muscle cells.

Cell Preparation:

-

Isolate single vascular smooth muscle cells from the desired artery (e.g., mesenteric artery) of a suitable animal model (e.g., rat or guinea pig) using enzymatic digestion.

-

Maintain the isolated cells in a physiological salt solution at room temperature for use within the same day.

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

-

External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). Barium (Ba²⁺) is used as the charge carrier to increase the current amplitude and reduce Ca²⁺-dependent inactivation.

-

Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, and 10 HEPES (pH adjusted to 7.2 with CsOH).

-

Establish a giga-ohm seal between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of L-type calcium channels.

-

Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

Record baseline ICa,L.

-

Perfuse the cell with the external solution containing various concentrations of this compound.

-

Record ICa,L at each concentration until a steady-state effect is observed.

Data Analysis:

-

Measure the peak amplitude of ICa,L in the absence and presence of manidipine.

-

Construct concentration-response curves by plotting the percentage of inhibition of ICa,L against the manidipine concentration.

-

Fit the data with the Hill equation to determine the IC₅₀ value.

Experimental Workflow Diagram

Caption: Workflow for whole-cell patch-clamp analysis of manidipine.

Conclusion

This compound is a highly effective L-type calcium channel blocker with a well-defined mechanism of action. Its voltage-dependent inhibition and high potency, particularly at depolarized membrane potentials, contribute to its vasoselective antihypertensive effects. The detailed understanding of its interaction with L-type calcium channels and the subsequent signaling pathways is crucial for the rational design of future cardiovascular therapies and for optimizing the clinical application of this important drug. This guide provides a foundational resource for researchers and clinicians working in the field of cardiovascular pharmacology.

References

- 1. wjgnet.com [wjgnet.com]

- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]

- 4. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Voltage-dependent modulation of L-type Ca2+ current by manidipine in guinea-pig heart cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Manidipine inhibits endothelin-1-induced [Ca2+]i signaling but potentiates endothelin's effect on c-fos and c-jun induction in vascular smooth muscle and glomerular mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacodynamics of Manidipine Dihydrochloride in Vascular Smooth Muscle: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker recognized for its potent antihypertensive effects.[1][2] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of manidipine in vascular smooth muscle, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

Manidipine exerts its vasodilatory effect by blocking voltage-dependent calcium channels in vascular smooth muscle cells.[1][3] Contraction of these cells is initiated by an increase in intracellular calcium concentration, which is partly mediated by the influx of extracellular calcium through L-type and T-type calcium channels.[3][4] Manidipine exhibits a high affinity for both L-type and T-type calcium channels, binding to them and thereby preventing the influx of calcium that is necessary for muscle contraction.[3] This dual-channel blockade contributes to its distinct pharmacological profile, including its pronounced effects on renal microcirculation.[5][6] The slow dissociation from these channels ensures a long-lasting therapeutic effect.[3]

Quantitative Data on Manidipine's Efficacy

The inhibitory effects of manidipine on various cellular processes in vascular smooth muscle have been quantified in numerous studies. The following tables summarize key IC50 and ED50 values, providing a comparative look at its potency across different experimental models.

| Parameter | Cell/Tissue Type | Experimental Condition | Value | Reference(s) |

| IC50 | Guinea-pig ventricular cells | L-type Ca2+ current inhibition (holding potential -37 mV) | 2.6 nM | [7] |

| IC50 | Guinea-pig ventricular cells | L-type Ca2+ current inhibition (holding potential -78 mV) | 400 nM | [7] |

| IC50 | Rat Vascular Smooth Muscle Cells (VSMC) | Inhibition of Endothelin-1 (ET-1) stimulated DNA synthesis | 1 x 10⁻⁷ M | [8] |

| IC50 | Rat Vascular Smooth Muscle Cells (VSMC) | Inhibition of Endothelin-1 (ET-1) stimulated protein synthesis | 1 x 10⁻⁸ M | [8] |

| ED50 | A7r5 rat vascular smooth muscle cells | Inhibition of Endothelin-1 (ET-1) induced intracellular Ca2+ increase | 1 x 10⁻⁹ M | [9] |

Signaling Pathway of Manidipine Action

The following diagram illustrates the signaling cascade affected by manidipine in vascular smooth muscle cells.

Caption: Manidipine blocks L- and T-type calcium channels, reducing calcium influx and leading to vasodilation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacodynamics of manidipine in vascular smooth muscle.

Isolation of Vascular Smooth Muscle Cells (VSMCs) from Rat Aorta

This protocol describes the enzymatic digestion method for obtaining primary VSMCs for cell culture experiments.[7][10]

Materials:

-

Sprague-Dawley rats

-

Collagenase Type II

-

Elastase

-

Soybean Trypsin Inhibitor

-

Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

Procedure:

-

Euthanize the rat and sterilize the thoracic area with 70% ethanol.

-

Excise the thoracic aorta and place it in cold HBSS.

-

Under a dissecting microscope, carefully remove the adventitia and surrounding connective tissue.

-

Cut the aorta into small rings (1-2 mm).

-

Incubate the aortic rings in a digestion solution containing Collagenase Type II (1 mg/mL) and Elastase (0.5 mg/mL) in HBSS at 37°C for 30-45 minutes with gentle agitation.

-

Terminate the digestion by adding an equal volume of DMEM with 10% FBS.

-

Disperse the cells by gently triturating the tissue fragments with a pipette.

-

Filter the cell suspension through a 70-µm cell strainer.

-

Centrifuge the filtrate at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Plate the cells in culture flasks and maintain at 37°C in a humidified atmosphere of 5% CO2.

Caption: A simplified workflow for the enzymatic isolation of vascular smooth muscle cells from the aorta.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording L-type calcium channel currents in isolated VSMCs to assess the inhibitory effect of manidipine.[11]

Materials:

-

Isolated VSMCs cultured on glass coverslips

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes

-

External solution (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution

Procedure:

-

Place a coverslip with adherent VSMCs in the recording chamber on the microscope stage and perfuse with the external solution.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a single, healthy VSMC with the patch pipette and form a high-resistance (gigaohm) seal.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Hold the cell membrane potential at -80 mV.

-

Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

-

After recording stable baseline currents, perfuse the chamber with the external solution containing various concentrations of manidipine.

-

Record the calcium currents at each manidipine concentration to determine the dose-dependent inhibition.

Caption: A flowchart outlining the key steps in a whole-cell patch-clamp experiment to study manidipine's effects.

Isometric Tension Recording in Isolated Aortic Rings

This protocol measures the contractile force of vascular smooth muscle in response to vasoconstrictors and the relaxant effect of manidipine.[12][13]

Materials:

-

Isolated rat thoracic aorta

-

Organ bath system with isometric force transducers

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose

-

Vasoconstrictor agent (e.g., Phenylephrine or KCl)

-

This compound stock solution

Procedure:

-

Excise the rat thoracic aorta and place it in cold Krebs-Henseleit solution.

-

Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

-

Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

-

Induce a stable contraction with a vasoconstrictor (e.g., 1 µM Phenylephrine or 60 mM KCl).

-

Once the contraction reaches a plateau, add cumulative concentrations of manidipine to the organ bath.

-

Record the relaxation response at each concentration to construct a dose-response curve and calculate the IC50 value.

Caption: A procedural flowchart for assessing vascular reactivity to manidipine using an organ bath setup.

Intracellular Calcium Imaging

This protocol uses the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in VSMCs in response to manidipine.[14][15]

Materials:

-

Isolated VSMCs cultured on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence microscopy system with a ratiometric imaging setup

-

Vasoconstrictor agent (e.g., Endothelin-1)

-

This compound stock solution

Procedure:

-

Incubate cultured VSMCs with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

-

Place the coverslip in a perfusion chamber on the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline of the 340/380 nm fluorescence ratio.

-

Stimulate the cells with a vasoconstrictor to induce an increase in intracellular calcium.

-

Perfuse the cells with various concentrations of manidipine and record the changes in the fluorescence ratio to determine the inhibitory effect on the calcium signal.

Caption: A step-by-step guide for measuring intracellular calcium changes in response to manidipine.

Conclusion

This compound is a potent vasodilator that effectively targets L-type and T-type calcium channels in vascular smooth muscle. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. The visual representations of the signaling pathway and experimental workflows further clarify the mechanisms and methodologies involved in studying the pharmacodynamics of this important antihypertensive agent. Further research focusing on a wider range of vascular beds and in vivo models will continue to enhance our understanding of manidipine's therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Manidipine: a review of its use in the management of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]

- 7. Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. A Report from the International Society of Cardiovascular Translational Research - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tabaslab.com [tabaslab.com]

- 9. Measuring T-Type Calcium Channel Currents in Isolated Vascular Smooth Muscle Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel device for in vitro isometric tension recordings of cylindrical artery segments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. moodle2.units.it [moodle2.units.it]

- 15. ionbiosciences.com [ionbiosciences.com]

An In-Depth Technical Guide to the Synthesis of Manidipine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine-type calcium channel blocker used as an antihypertensive agent.[1] Its synthesis is a multi-step process involving the formation of key intermediates followed by a cyclization reaction to construct the core dihydropyridine ring. This technical guide provides a detailed overview of the synthesis pathway, starting materials, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathway

The synthesis of this compound typically proceeds through a convergent pathway, culminating in the Hantzsch dihydropyridine synthesis. The key starting materials and intermediates are outlined below:

Starting Materials:

-

N-(2-hydroxyethyl)piperazine or Piperazine

-

Benzhydryl bromide or Diphenylmethyl chloride

-

Diketene

-

m-Nitrobenzaldehyde

-

Methyl 3-aminocrotonate

-

Hydrochloric acid

Key Intermediates:

-

1-Benzhydryl-4-(2-hydroxyethyl)piperazine

-

2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate

-

Manidipine (free base)

The overall synthetic route can be visualized in the following diagram:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section details the methodologies for the key experimental steps in the synthesis of this compound, based on published patent literature.

Step 1: Synthesis of 1-Benzhydryl-4-(2-hydroxyethyl)piperazine

This initial step involves the N-alkylation of a piperazine derivative.

-

Method A: From N-(2-hydroxyethyl)piperazine

-

Reactants: N-(2-hydroxyethyl)piperazine, diphenylmethyl chloride, and potassium carbonate.

-

Solvent: N,N-Dimethylformamide (DMF).

-

Procedure: To a reactor, add N-(2-hydroxyethyl)piperazine, DMF, and potassium carbonate. Then, add diphenylmethyl chloride to the mixture. The reaction is carried out with stirring. After completion, the mixture is washed, dried, and concentrated to yield 1-benzhydryl-4-(2-hydroxyethyl)piperazine.[2]

-

Molar Ratios: The molar ratio of N-(2-hydroxyethyl)piperazine to potassium carbonate to diphenylmethyl chloride is approximately 1 : (1.8-3) : (1-1.5).[2]

-

-

Method B: From Piperazine

-

Reactants: Piperazine and ethylene oxide.

-

Solvent: Water.

-

Procedure: Piperazine and water are added to a reaction flask and cooled. Ethylene oxide is then added, and the mixture is stirred and heated. After reaction completion and removal of unreacted piperazine, the filtrate is distilled under reduced pressure to obtain N-(2-hydroxyethyl)piperazine, which can then be used in Method A.[3]

-

Step 2: Synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate

This step involves the acylation of the hydroxyl group of the intermediate from Step 1.

-

Reactants: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine and diketene.

-

Procedure: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine is heated, and diketene is added dropwise with stirring. The reaction is maintained at an elevated temperature for a period of time. After the reaction is complete, the mixture is dissolved in ethyl acetate, washed with water, dried, and concentrated to obtain 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate as an oily substance.[4]

Step 3: Hantzsch Dihydropyridine Synthesis of Manidipine (free base)

This is the key cyclocondensation step to form the dihydropyridine ring.

-

Reactants: 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate.

-

Solvent: Isopropanol.

-

Procedure: The three reactants are dissolved in isopropanol in a reaction flask. The mixture is heated to reflux and stirred for several hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate, washed with warm water, dried, and concentrated to yield Manidipine free base.[2]

The logical workflow for the Hantzsch synthesis is depicted below:

Caption: Experimental workflow for the Hantzsch synthesis of Manidipine.

Step 4: Formation of this compound

The final step is the conversion of the free base to its dihydrochloride salt to improve its stability and solubility.

-

Reactants: Manidipine (free base) and a hydrochloric acid solution.

-

Solvent: Methanol, ethanol, or ethyl acetate containing HCl.[2]

-

Procedure: The Manidipine free base is dissolved in an organic solvent. A solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl, ethanolic HCl) is then added. The mixture is stirred, and the product precipitates. The crude product is collected and can be recrystallized from a suitable solvent mixture (e.g., ethanol, methanol, ethyl acetate).[2][4]

Quantitative Data

The following tables summarize the quantitative data reported in various sources for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of Manidipine (free base)

| Parameter | Value | Reference |

| Reactants | 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, methyl 3-aminocrotonate | [2] |

| Solvent | Isopropanol | [2] |

| Reaction Temperature | 75 - 85 °C | [2] |

| Reaction Time | 6 - 20 hours | [2] |

| Yield | 41% - 57% | [2] |

Table 2: Purity and Yield for the Final Product and Intermediates

| Compound | Yield | Purity (HPLC) | Reference |

| 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate | 95.8% - 97.1% | Not specified | [4] |

| Manidipine (free base) | 44.5% - 47.0% | > 99% | [4][5] |

| This compound | 77.8% (from free base) | 99.63% | [4] |

Conclusion

The synthesis of this compound is a well-established process that relies on the robust Hantzsch dihydropyridine synthesis as the key step. The starting materials are commercially available, and the procedures, while requiring careful control of reaction conditions, are amenable to industrial scale-up. The provided experimental protocols and quantitative data offer a comprehensive resource for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug. Further optimization of reaction conditions and purification methods can potentially lead to improved yields and purity of the final product.

References

- 1. prepchem.com [prepchem.com]

- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 3. The Hantzsch reaction for nitrogen-13 PET: preparation of [13N]nifedipine and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - LKT Labs [lktlabs.com]

- 5. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid - Google Patents [patents.google.com]

Chemical structure and properties of manidipine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to manidipine dihydrochloride. The information is curated for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Properties

This compound is a third-generation dihydropyridine calcium channel blocker.[1][2] Its chemical structure is characterized by a dihydropyridine ring system with various substituents that contribute to its pharmacological activity.

Chemical Structure

Below is the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 89226-75-5 | [3] |

| Molecular Formula | C₃₅H₄₀Cl₂N₄O₆ | [3] |

| Molecular Weight | 683.6 g/mol | [3] |

| IUPAC Name | 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride | [3] |

| Appearance | Off-White to Pale Yellow Solid/Light Yellow Crystalline Powder | [][5] |

| Melting Point | 205-214 °C (decomposes) | [][6] |

| Boiling Point | 722 °C at 760 mmHg | [] |

| Solubility | Insoluble in water and ether; slightly soluble in ethanol and acetone; Soluble in DMSO (21 mg/mL). | [5][6][7] |

| pKa (Strongest Basic) | 7.89 | [8] |

| logP | 5.11 | [8] |

Pharmacological Properties

Manidipine is a highly vasoselective calcium channel antagonist.[1] Its pharmacological profile is summarized in the table below.

| Property | Value | Target/System | Reference |

| IC₅₀ | 2.6 nM | L-type calcium channels in guinea-pig ventricular cells | [1] |

| IC₅₀ | 24 nM | Potassium-induced contraction of isolated dog femoral veins | [9] |

| IC₅₀ | 2.1 nM | Potassium-induced contraction of isolated dog portal veins | [9] |

| ED₅₀ | 1 nM | Endothelin-1-induced intracellular calcium increase in A₇r₅ rat vascular smooth muscle cells | [9] |

| Mechanism of Action | Inhibits the influx of Ca²⁺ ions through voltage-dependent L-type and T-type calcium channels, leading to peripheral vasodilation. | [10] |

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effects by blocking the influx of extracellular calcium ions through L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells.[10] This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[10] The signaling pathway is depicted below.

Caption: Signaling pathway of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. The following protocol is a generalized procedure based on published patent literature.[11][12][13]

Caption: High-level workflow for the synthesis of this compound.

Detailed Methodology:

-

Synthesis of 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetic ester:

-

Synthesis of Manidipine (free base):

-

The intermediate from the previous step, m-nitrobenzaldehyde, and 3-aminobutene acid methyl esters are dissolved in isopropanol.[13]

-

The mixture is heated under reflux for a period of 6 to 16 hours at a temperature of 75-85 °C.[13]

-

After the reaction is complete, the solvent is removed by vacuum concentration.[13]

-

The residue is dissolved in ethyl acetate, washed with warm water, dried, and concentrated to obtain the free base of manidipine.[13]

-

-

Preparation of this compound:

-

The manidipine free base is dissolved in a solution of hydrochloric acid in methanol or ethanol.[12][14]

-

The solution is stirred to induce crystallization.[12]

-

The resulting solid is collected by filtration.[12]

-

The crude product is purified by recrystallization from a suitable solvent such as 95% methanol to yield pure this compound.[12]

-

Quantitative Analysis by RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the quantification of this compound in bulk and pharmaceutical dosage forms. The following is a representative protocol.[15][16][17]

Caption: Workflow for RP-HPLC analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a pump, UV/Vis detector, and an autosampler.[15]

-

Column: A C18 column is commonly used, for example, a Kromasil ODS C18 (100 x 4.6 mm, 5µm) or a Phenomenex C18 (250 x 4.6mm, 5 µm).[15][16]

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v or 80:20 v/v) is often employed. The pH may be adjusted to 3.5 with orthophosphoric acid.[15][16]

-

Flow Rate: A typical flow rate is 1.0 or 1.3 mL/min.[15][16]

-

Detection Wavelength: Detection is usually carried out at 228 nm or 230 nm.[16][17]

-

Injection Volume: A 20 µL injection volume is common.[15]

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase or a suitable diluent (e.g., acetonitrile:water, 50:50) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).[17]

-

Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 25-125 µg/mL or 20-150 µg/mL).[16][17]

-

Preparation of Sample Solution: For bulk drug, prepare a solution of known concentration in the mobile phase. For tablets, weigh and finely powder a number of tablets, and then extract the drug with the mobile phase to a known concentration.

-

Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas for the manidipine peak.

-

Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Analysis by Visible Spectrophotometry

Visible spectrophotometry offers a simpler and more accessible method for the quantification of this compound. The following is a summary of a reported method.[18][19]

Principle:

This method is based on the reaction of this compound with a chromogenic reagent to form a colored complex that can be measured spectrophotometrically. One such method involves the reaction with para-dimethylaminobenzaldehyde (PDAB) in the presence of methanolic sulfuric acid to form a green chromogen with an absorption maximum at 436.97 nm.[18]

Reagents and Instrumentation:

-

Spectrophotometer: A UV/Vis spectrophotometer with 1 cm matched cuvettes.[18]

-

Standard Solution: A standard stock solution of this compound (e.g., 1 mg/mL) in methanol.[18]

-

PDAB Reagent: 1% solution of para-dimethylaminobenzaldehyde.[18]

-

Methanolic Sulfuric Acid: 0.1 M sulfuric acid in methanol.[18]

Procedure:

-

Preparation of Calibration Curve:

-

Pipette aliquots of the standard drug solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 25-125 µg/mL.[18]

-

To each flask, add 1 mL of 1% PDAB and 0.5 mL of 0.1 M methanolic sulfuric acid.[18]

-

Allow the reaction to proceed for 15 minutes at room temperature.[18]

-

Dilute to volume with the appropriate solvent.

-

Measure the absorbance of each solution at 436.97 nm against a reagent blank.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Analysis of Sample:

-

Prepare a sample solution of this compound of a suitable concentration in methanol.

-

Treat the sample solution in the same manner as the standard solutions.

-

Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. manidipine [drugcentral.org]

- 3. This compound | C35H40Cl2N4O6 | CID 150762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - LKT Labs [lktlabs.com]

- 6. Manidipine Hcl Or Manidipine Hydrochloride CAS 89226-75-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. This compound | Fisher Scientific [fishersci.ca]

- 8. go.drugbank.com [go.drugbank.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Manidipine | C35H38N4O6 | CID 4008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preparation method of manidipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN102875451B - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]

- 13. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]

- 14. CN104224786A - Manidipine hydrochloride composition and preparation method thereof - Google Patents [patents.google.com]

- 15. sphinxsai.com [sphinxsai.com]

- 16. ijpsr.com [ijpsr.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. jyoungpharm.org [jyoungpharm.org]

- 19. researchgate.net [researchgate.net]

Manidipine Dihydrochloride for Hypertension Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker distinguished by its dual-antagonistic action on both L-type and T-type voltage-gated calcium channels. This unique pharmacological profile not only contributes to its potent antihypertensive efficacy but also confers specific end-organ protective benefits, particularly in the renal vasculature. This technical guide provides a comprehensive overview of this compound for hypertension research, consolidating data on its mechanism of action, pharmacokinetics, and clinical efficacy. Detailed summaries of key experimental protocols and visualizations of associated signaling pathways are presented to support further investigation and drug development efforts in this area.

Introduction

Hypertension is a leading modifiable risk factor for cardiovascular and renal disease. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy, and within this class, dihydropyridines are widely utilized for their potent vasodilatory effects. This compound emerges as a noteworthy agent due to its dual blockade of L-type and T-type calcium channels, offering a broader spectrum of action compared to traditional dihydropyridine CCBs that primarily target L-type channels.[1][2] This dual blockade is thought to underlie its effective blood pressure-lowering activity, coupled with a favorable safety profile and potential for renal protection.[3][4] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.

Mechanism of Action

Manidipine's primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells.[5] By blocking both L-type and T-type voltage-gated calcium channels, it induces vasodilation and a subsequent reduction in peripheral resistance, leading to a decrease in blood pressure.[1]

-

L-type Calcium Channel Blockade: Similar to other dihydropyridines, manidipine blocks L-type calcium channels, which are abundant in the smooth muscle of arterioles. This action is the principal driver of its systemic vasodilatory and antihypertensive effects.[6][7]

-

T-type Calcium Channel Blockade: The inhibition of T-type calcium channels is a distinguishing feature of manidipine. T-type calcium channels are found in various tissues, including the efferent arterioles of the glomerulus.[2][3] Their blockade by manidipine is believed to contribute to its renal-protective effects by mitigating glomerular hypertension.[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of actions of calcium antagonists on efferent arterioles--with special references to glomerular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Renal effects of calcium antagonists with special reference to manidipine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]

- 6. Calcium Channels in Vascular Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. embopress.org [embopress.org]

- 8. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Manidipine Dihydrochloride on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of manidipine dihydrochloride on endothelial cells. Manidipine, a third-generation dihydropyridine calcium channel blocker, exhibits pleiotropic effects on the vasculature that extend beyond its primary antihypertensive action. This document details the experimental protocols to assess these effects and summarizes the key quantitative findings and cellular signaling pathways involved.

Anti-Inflammatory Effects

Manidipine has demonstrated significant anti-inflammatory properties in human endothelial cells, primarily by inhibiting the secretion of pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokine Secretion

Manidipine effectively reduces the release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) from human endothelial cells stimulated with various pro-inflammatory agents. The mechanism underlying this effect is believed to be independent of its calcium channel blocking activity and may be attributed to its lipophilicity and antioxidant properties, leading to the inhibition of the NF-κB signaling pathway.

Table 1: Quantitative Data on the Inhibition of Cytokine Secretion by Manidipine

| Cell Type | Stimulant | Manidipine Concentration (µM) | Effect on IL-6 Secretion | Effect on IL-8 Secretion | Reference |

| Endothelial Cells | Acetylated LDL (acLDL) | 1-5 | Complete inhibition | Not Reported | |

| Endothelial Cells | Oxidized LDL (oxLDL) | 1-5 | Complete inhibition | Not Reported | |

| Endothelial Cells | Tumor Necrosis Factor-alpha (TNF-α) | 1-5 | Complete inhibition | ~40% reduction (at 5 µM) |

Experimental Protocol: Measurement of Cytokine Secretion in HUVECs

This protocol outlines the steps to measure the effect of manidipine on IL-6 and IL-8 secretion from Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound

-

TNF-α (or other stimulants like acLDL, oxLDL)

-

Phosphate Buffered Saline (PBS)

-

ELISA kits for human IL-6 and IL-8

Procedure:

-

Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency in 24-well plates.

-

Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control. Incubate for 24 hours.

-

Stimulation: After the pre-treatment period, add the pro-inflammatory stimulant (e.g., TNF-α at 10 ng/mL) to the wells (except for the negative control wells).

-

Incubation: Incubate the plates for an additional 24 hours.

-

Sample Collection: Collect the cell culture supernatants from each well.

-

ELISA: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.

-

Data Analysis: Determine the concentrations of IL-6 and IL-8 in the supernatants. Normalize the data to the vehicle-treated, stimulant-exposed control group.

Effects on Endothelial Nitric Oxide Synthase (eNOS)

Manidipine has been shown to positively influence the expression of endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health.[1] This suggests a potential mechanism by which manidipine improves endothelial function.

Experimental Protocol: Western Blot for eNOS Expression

This protocol describes how to assess the effect of manidipine on eNOS protein expression in endothelial cells.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibody against eNOS

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Culture and treat HUVECs with manidipine as described in the cytokine assay protocol.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary anti-eNOS antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Anti-Proliferative Effects

In vitro studies have indicated that manidipine can inhibit the proliferation of endothelial cells, which may have implications for conditions characterized by excessive angiogenesis.

Experimental Protocol: Endothelial Cell Proliferation Assay (MTT Assay)

This protocol provides a method to evaluate the effect of manidipine on the proliferation of HUVECs.

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability/proliferation relative to the vehicle-treated control.

Signaling Pathways

The effects of manidipine on endothelial cells are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

Pro-inflammatory stimuli like TNF-α typically activate the NF-κB pathway, leading to the transcription of inflammatory genes. Manidipine is suggested to inhibit this pathway, thereby reducing the production of inflammatory cytokines.[2]

eNOS Signaling Pathway

The regulation of eNOS expression and activity is complex. While direct evidence for manidipine's precise mechanism of upregulating eNOS in endothelial cells is still emerging, it is hypothesized to be part of its broader antioxidant and anti-inflammatory effects that create a more favorable environment for eNOS function.

References

The Antihypertensive Profile of Manidipine: An In-depth Technical Guide based on Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antihypertensive effects of manidipine, a third-generation dihydropyridine calcium channel blocker, as demonstrated in various animal models. This document delves into the quantitative data from key studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.

Core Antihypertensive and Renal Protective Effects

Manidipine has been extensively studied in various animal models of hypertension, including spontaneously hypertensive rats (SHRs), Goldblatt two-kidney, one-clip (2K1C) hypertensive rats, and DOCA/salt hypertensive rats. These studies consistently demonstrate its efficacy in lowering blood pressure and suggest additional organ-protective benefits, particularly within the renal and cardiovascular systems.

Data Presentation: Quantitative Effects of Manidipine

The following tables summarize the key quantitative findings from various animal model studies.

Table 1: Effect of Manidipine on Systemic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

| Animal Model | Manidipine Dose | Treatment Duration | Blood Pressure Reduction (mmHg) | Reference |

| SHR | 10 µg/kg (IV) | Acute | Significant reduction | [1] |

| Uninephrectomized SHR | 20 mg/kg (in diet) | 12 weeks | 194 ± 3 to 160 ± 4 | [2] |

| SHR | 0.05% (in diet) | 4 weeks | Significant reduction (p < 0.01) | [3] |

| Stroke-Prone SHR | Not specified | Not specified | Attenuated increase | [4] |

Table 2: Renal Hemodynamic and Functional Effects of Manidipine

| Animal Model | Manidipine Dose | Key Findings | Reference |

| Anesthetized Dogs | 1 and 5 µg/kg (Intrarenal) | Prolonged increases in Renal Blood Flow (RBF), Glomerular Filtration Rate (GFR), and urine flow.[5] | [5] |

| Spontaneously Hypertensive Rats (SHRs) | Not specified | Chronic administration increased RBF by dilating afferent arterioles and improved glomerular hypertension by dilating efferent arterioles.[6] | [6] |

| Uninephrectomized SHRs | 20 mg/kg (in diet) | Lowered prevalence of mesangial expansion with proliferation (6.7% vs 2.8%).[2] | [2] |

| Remnant Kidney Model (Rats) | 0.002% - 0.01% (in diet) | Ameliorated severe parenchymal damage.[7] | [7] |

Table 3: Cardiovascular Effects of Manidipine

| Animal Model | Manidipine Dose | Key Findings | Reference |

| Goldblatt 2K1C Rats | 200 or 500 mg/kg | Dose-dependent inhibition of blood pressure elevation; suppressed medial hyperplasia and reduced intimal hyperplasia by at least 50%.[8] | [8] |

| DOCA/Salt Hypertensive Rats | 0.05% (in diet) | Reduced left ventricular weight and the increased wall/lumen ratio; restored maximal coronary flow.[9] | [9] |

| Spontaneously Diabetic GK Rats | 4.6 and 15.1 mg/kg/day | Inhibited thickening of the neo-intima in balloon catheter-injured arteries.[10] | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the cited studies.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a widely used genetic model of essential hypertension.

-

Animal Husbandry: Male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats are often used as controls.[1][3] Animals are typically housed under controlled temperature and light-dark cycles with free access to standard chow and water.

-

Drug Administration: Manidipine can be administered through various routes, including intravenous (IV) injection for acute studies[1] or mixed with food for chronic treatment.[3][9]

-

Blood Pressure Measurement: Systolic blood pressure is commonly measured using the non-invasive tail-cuff method.

-

Renal Function Assessment: For renal studies, animals may be uninephrectomized (surgically removing one kidney) to exacerbate hypertensive renal damage.[2][11] 24-hour urine collection is used to measure protein and creatinine excretion.[2]

Goldblatt 2K1C Hypertensive Rat Model

This model mimics renovascular hypertension.

-

Surgical Procedure: A silver clip is placed on the left renal artery of one kidney, while the contralateral kidney remains untouched. This reduces blood flow to the clipped kidney, activating the renin-angiotensin system and causing hypertension.

-

Dietary Manipulation: To induce atherosclerosis, rats may be fed a high-cholesterol diet.[8]

-

Endothelial Injury: Some protocols include endothelial injury, for example, by using a balloon catheter in the aorta, to accelerate the development of arteriosclerotic changes.[8]

-

Histological Analysis: Aortic and renal tissues are collected for morphological studies to assess medial and intimal thickness and plaque formation.[8]

DOCA/Salt Hypertensive Rat Model

This model represents a form of salt-sensitive hypertension.

-

Procedure: Uninephrectomized rats receive subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet and are provided with a high-salt (e.g., 1% NaCl) drinking solution.

-

Cardiovascular Assessment: At the end of the treatment period, hearts are excised and perfused in a Langendorff apparatus to measure parameters like maximal coronary flow.[9] Left ventricular weight and wall/lumen ratio are determined to assess cardiac hypertrophy.[9]

Signaling Pathways and Experimental Workflows

The antihypertensive and protective effects of manidipine are rooted in its mechanism of action at the cellular and systemic levels.

Mechanism of Action of Manidipine

Manidipine is a dihydropyridine calcium channel blocker that inhibits the influx of Ca2+ into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[12] It blocks both L-type and T-type calcium channels.[13] The blockade of T-type calcium channels in the efferent arterioles of the glomerulus is thought to contribute to its renal-protective effects by reducing intraglomerular pressure.[14][15]

References

- 1. Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An evaluation of the renal protective effect of manidipine in the uninephrectomized spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Renal vascular responses in spontaneously hypertensive rats chronically treated with manidipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preventive effect of manidipine on severe hypertension and proteinuria induced by the inhibition of endothelial-derived relaxation factor formation in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the calcium antagonist manidipine on renal hemodynamics and function in dogs: comparison with nifedipine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of manidipine hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of a calcium antagonist, manidipine, on progressive renal injury associated with mild hypertension in remnant kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manidipine inhibits the progression of hypertension and atherosclerosis in endothelium-injured and cholesterol-fed Goldblatt 2K1C rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of manidipine on cardiac hypertrophy and coronary circulation in DOCA/salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of manidipine on balloon catheter-induced arterial smooth muscle cell proliferation in spontaneously diabetic GK rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long-term effect of manidipine on renal function and structure in uninephrectomized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Manidipine: a review of its use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]

- 15. wjgnet.com [wjgnet.com]

Manidipine dihydrochloride's impact on renal hemodynamics

An In-depth Technical Guide on the Impact of Manidipine Dihydrochloride on Renal Hemodynamics

Introduction

This compound is a third-generation dihydropyridine calcium channel blocker (CCB) utilized in the management of hypertension.[1] Unlike many other CCBs that primarily block L-type calcium channels, manidipine is distinguished by its dual blockade of both L-type and T-type calcium channels.[2] This unique mechanism of action confers a distinct profile of effects on renal hemodynamics, suggesting potential renoprotective benefits beyond its primary antihypertensive action.[2] This technical guide provides a comprehensive overview of the impact of manidipine on renal hemodynamics, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining the experimental protocols used to elucidate these effects.

Mechanism of Action

Manidipine exerts its effects by binding to and blocking voltage-dependent L-type and T-type calcium channels in vascular smooth muscle cells.[3] In the renal microvasculature, L-type calcium channels are predominantly located on the afferent arterioles, while T-type calcium channels are present on both the afferent and efferent arterioles.[4][5]

By blocking L-type channels, manidipine induces vasodilation of the afferent arteriole, which increases renal blood flow.[2] Crucially, its additional blockade of T-type channels leads to the vasodilation of the efferent arteriole.[2] This dual vasodilation helps to normalize intraglomerular pressure, a key factor in the progression of renal disease.[5] Older dihydropyridine CCBs, which only act on L-type channels, can lead to an increase in intraglomerular pressure due to the predominant vasodilation of the afferent arteriole.[4]

Data Presentation: Quantitative Effects on Renal Hemodynamics

The following table summarizes the quantitative impact of this compound on key renal hemodynamic parameters from various studies.

| Study Population | Treatment | Duration | Renal Blood Flow (RBF) / Renal Plasma Flow (RPF) | Glomerular Filtration Rate (GFR) | Renal Vascular Resistance (RVR) | Filtration Fraction (FF) | Reference |

| Mild-to-moderate essential hypertension (n=10) | Manidipine (5-20 mg/day) | 1 week | Increased from 522 to 662 ml/min/1.48 m² | Increased from 81 to 93 ml/min/1.48 m² | Decreased from 1.90 to 1.33 dyn·s·cm⁻⁵/1.48 m² x 10⁴ | Reduced from 0.260 to 0.243 | [6] |

| Hypertensive patients with renal impairment (n=71) | Manidipine (5-20 mg/day) | >48 weeks | Not specified | Serum creatinine < 3 mg/dl generally stable | Not specified | Not specified | |

| Hypertensive patients with chronic renal failure (n=101) | Manidipine (20 mg/day) vs. Nifedipine (60 mg/day) | 3 months | Not specified | Creatinine clearance significantly increased with manidipine | Not specified | Not specified | [7] |

| Mild-to-moderate essential hypertension (n=54) | Manidipine (20 mg/day) vs. Amlodipine (10 mg/day) | 4 weeks | Not specified | Not specified | Afferent resistance (Rₐ) reduced (p=0.018); Efferent resistance (Rₑ) increased (p=0.012) | Intraglomerular pressure did not change | [8][9] |

| Spontaneously Hypertensive Rats (SHR) | Manidipine (oral) | 2 months | Increased Single-Nephron Plasma Flow (SNGPF) | Unchanged Single-Nephron GFR (SNGFR) | Both afferent and efferent arteriolar resistances were reduced | Not specified | [10] |

| Spontaneously Hypertensive Rats (SHR) | Manidipine (10 µg/kg IV) | Acute | Greater increase in RPF in SHR | GFR effects observed in both SHR and WKY rats | Not specified | Decreased only in SHR | [11] |

Experimental Protocols

The assessment of manidipine's impact on renal hemodynamics involves sophisticated methodologies, primarily in preclinical animal models and human clinical trials.

Preclinical Assessment in Animal Models

-

Micropuncture Technique in Spontaneously Hypertensive Rats (SHRs): This "gold standard" technique allows for the direct measurement of microvascular pressures and flows within a single nephron.

-

Animal Preparation: SHRs, a common model for essential hypertension, are anesthetized. The kidney is exposed via a flank incision to allow for micropuncture of surface glomeruli.[10]

-

Measurements:

-

Single-Nephron Glomerular Filtration Rate (SNGFR): Measured by collecting tubular fluid and analyzing the concentration of a freely filtered substance like inulin.

-

Single-Nephron Plasma Flow (SNGPF): Calculated from SNGFR and the filtration fraction.

-

Glomerular Transcapillary Hydraulic Pressure Difference (ΔP): Determined by measuring pressures in the glomerular capillaries and Bowman's space.[10]

-

Afferent and Efferent Arteriolar Resistance (Rₐ and Rₑ): Calculated using the measured pressures and flows.[10]

-

-

Drug Administration: Manidipine can be administered either acutely via intravenous infusion or chronically through oral dosing in the animals' diet or water.[10][12]

-

Clinical Assessment in Human Subjects

-

Constant-Infusion Input-Clearance Technique: This is a standard method for accurately determining GFR and RPF in humans.

-

Principle: This method relies on achieving a steady-state plasma concentration of marker substances that are cleared by the kidneys in specific ways.[13] Inulin is used for GFR as it is freely filtered but not secreted or reabsorbed.[14] Para-aminohippurate (PAH) is used for RPF as it is both filtered and almost completely secreted, clearing it from the blood in a single pass through the kidneys.[14][15]

-

Procedure:

-

A priming (bolus) dose of inulin and PAH is administered intravenously to rapidly achieve the target plasma concentration.

-

This is followed by a continuous intravenous infusion at a constant rate to maintain this steady-state concentration.

-

After an equilibration period, timed urine and blood samples are collected.

-

The concentrations of inulin and PAH in plasma and urine are measured, along with the urine flow rate.

-

GFR and RPF are calculated using standard clearance formulas.[13]

-

-

-

Calculation of Arteriolar Resistances (Gomez Model): In human studies, direct measurement of intrarenal pressures is not feasible. The Gomez equations provide a non-invasive method to estimate afferent (Rₐ) and efferent (Rₑ) arteriolar resistances, as well as intraglomerular pressure (Pglom).[8][16] This model uses the measured values of GFR, RPF, mean arterial pressure, and plasma protein concentration to calculate these parameters.[9][16]

Conclusion

This compound demonstrates a favorable impact on renal hemodynamics, primarily attributable to its unique dual blockade of L-type and T-type calcium channels. This mechanism leads to a balanced vasodilation of both afferent and efferent glomerular arterioles, resulting in increased renal blood flow and a reduction in renal vascular resistance, without a detrimental increase in intraglomerular pressure. The quantitative data from both human and animal studies support its potential as a renoprotective antihypertensive agent. The sophisticated experimental protocols outlined provide the basis for the continued investigation and understanding of manidipine's distinct renal effects, offering valuable insights for researchers, scientists, and drug development professionals in the field of hypertension and nephrology.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Vascular and metabolic properties of manidipine | Nefrología [revistanefrologia.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. wjgnet.com [wjgnet.com]

- 5. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Renal effects of manidipine hydrochloride. A new calcium antagonist in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of manidipine vs. amlodipine on intrarenal haemodynamics in patients with arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of manidipine hydrochloride on the renal microcirculation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of calcium antagonist, manidipine hydrochloride, on renal hemodynamics and tubuloglomerular feedback in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Acute effects of manidipine on renal blood flow and sympathetic nerve activity in conscious, spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conventional measurement of renal function utilizing serum creatinine, creatinine clearance, inulin and para-aminohippuric acid clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. PAH clearance - Wikipedia [en.wikipedia.org]

- 16. journals.physiology.org [journals.physiology.org]

Unraveling the Metabolic Benefits of Manidipine: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine, a third-generation dihydropyridine calcium channel blocker, has demonstrated potential metabolic benefits beyond its primary antihypertensive effects in preclinical investigations. This technical guide provides an in-depth overview of the metabolic effects of manidipine observed in key preclinical studies. It summarizes quantitative data on insulin sensitivity, glucose metabolism, and lipid profiles from in vivo and in vitro models. Detailed experimental protocols for pivotal assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and concise understanding of the preclinical evidence supporting the metabolic advantages of manidipine.

Introduction

Manidipine is a well-established antihypertensive agent that distinguishes itself from other dihydropyridines through its dual blockade of L-type and T-type calcium channels. While its efficacy in blood pressure reduction is well-documented, a growing body of preclinical evidence suggests that manidipine may also confer favorable metabolic effects. These effects, including improved insulin sensitivity and modulation of adipokine secretion, are of significant interest in the context of managing hypertensive patients who often present with metabolic comorbidities such as insulin resistance and dyslipidemia. This guide delves into the core preclinical findings that illuminate the metabolic actions of manidipine, providing researchers and drug development professionals with a comprehensive resource to inform further investigation.

In Vivo Metabolic Effects of Manidipine in Spontaneously Hypertensive Rats (SHR)

Spontaneously Hypertensive Rats (SHR) are a widely used preclinical model to study hypertension and its associated metabolic disturbances. Studies investigating manidipine in this model have revealed significant improvements in metabolic parameters.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a representative study in SHR treated with manidipine.

| Parameter | Control (SHR) | Manidipine-treated (SHR) | Percentage Change | Reference |

| Insulin Sensitivity | ||||

| Insulin Sensitivity Index (x 10-4 min-1 microU-1 ml-1) | 3.35 ± 0.61 | 4.70 ± 1.34 | ↑ 40.3% | |

| Glucose Metabolism | ||||

| Blood Glucose (mg/dL) | 152 | 143 | ↓ 5.9% | |

| Adipokines | ||||

| Plasma Adiponectin | Baseline | Increased | ↑ 32.9% | |

| Inflammatory Markers | ||||

| Plasma TNF-α | Baseline | Decreased | ↓ 37.1% |

Experimental Protocol: Manidipine Treatment in SHR

Animal Model: Male Spontaneously Hypertensive Rats (SHR).

Treatment:

-

Drug: Manidipine hydrochloride.

-

Dosage: Administered orally. While specific dosages can vary, a representative study might use a dose that achieves a therapeutic effect on blood pressure.

-

Duration: Treatment duration typically ranges from several weeks to months to observe significant metabolic changes.

Methodologies for Metabolic Parameter Assessment:

-

Insulin Sensitivity: The insulin sensitivity index is often determined using techniques like the euglycemic hyperinsulinemic clamp, which is the gold standard, or calculated from fasting glucose and insulin levels.

-

Blood Glucose: Measured from blood samples obtained from the tail vein using a standard glucose oxidase method.

-

Plasma Adiponectin and TNF-α: Quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for rat adiponectin and TNF-α.

Experimental Workflow

Discovery and development history of manidipine dihydrochloride

An In-depth Technical Guide to the Discovery and Development of Manidipine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a third-generation dihydropyridine calcium channel blocker renowned for its potent antihypertensive effects and favorable safety profile. Developed by Takeda Pharmaceutical Company, it was patented in 1982 and received approval for medical use in 1990[1]. This document provides a comprehensive technical overview of its discovery, synthesis, mechanism of action, and clinical development. Manidipine distinguishes itself through its dual blockade of both L-type and T-type voltage-gated calcium channels, contributing to its efficacy in lowering blood pressure and its unique renal-protective properties. Furthermore, it exhibits a lower incidence of common side effects like peripheral edema compared to earlier-generation calcium channel blockers[2][3]. This guide consolidates key quantitative data, details significant experimental protocols, and visualizes complex pathways to serve as a critical resource for professionals in pharmaceutical research and development.

Discovery and Synthesis

Manidipine (developmental code CV-4093) was discovered and developed by Takeda Pharmaceutical Co Ltd. in Japan[4][5]. The compound was first patented in 1982, marking a significant advancement in the class of dihydropyridine calcium antagonists, and was approved for clinical use in Japan in 1990[1]. The development aimed to create an antihypertensive agent with sustained efficacy over 24 hours, a high degree of vascular selectivity, and an improved safety profile, particularly concerning reflex tachycardia and peripheral edema.

Chemical Synthesis

The synthesis of this compound is a multi-step process, typically starting from N-(2-hydroxyethyl)piperazine or piperazine itself. Several patented methods exist, with the core strategy involving the construction of the dihydropyridine ring via a Hantzsch-type condensation reaction.

Experimental Protocol: Representative Synthesis of Manidipine

The following protocol is a representative summary based on published synthesis methods[1][6][7][8].

Step 1: Synthesis of 1-Benzhydryl-4-(2-hydroxyethyl)piperazine

-

Reactants: N-(2-hydroxyethyl)piperazine and Benzhydryl Bromide (or Diphenylmethyl Chloride)[1][8].

-

Procedure: N-(2-hydroxyethyl)piperazine is alkylated with benzhydryl bromide. The reaction is typically carried out in a suitable solvent with an acid scavenger (e.g., potassium carbonate) to neutralize the HBr formed[8]. After the reaction, the product is isolated through extraction and purification.

Step 2: Synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl Acetoacetate

-

Reactants: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine and Diketene[1][7].

-

Procedure: The hydroxyl group of the intermediate from Step 1 is acylated using diketene. The reaction is stirred for a specified period, and the resulting acetoacetate ester is dissolved in an appropriate solvent (e.g., alkyl acetate), washed, dried, and concentrated to yield the product[7].

Step 3: Hantzsch-type Dihydropyridine Synthesis (Cyclization)

-

Reactants: 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate, m-Nitrobenzaldehyde, and Methyl 3-aminocrotonate[1][6][8].

-

Procedure: The three components are dissolved in an alcohol solvent, such as isopropanol, and heated to reflux for several hours (e.g., 16 hours)[8]. This condensation reaction forms the dihydropyridine ring, resulting in the manidipine free base. The solvent is then removed under reduced pressure.

Step 4: Formation and Purification of this compound

-

Reactants: Manidipine free base and Hydrochloric Acid[7][8].

-